N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . . This compound is characterized by its unique structure, which includes a hydroxylamine group attached to an ethylidene bridge, connecting two aromatic rings.
Preparation Methods
The synthesis of N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine typically involves the reaction of 4-[(4-methylphenyl)methoxy]benzaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the oxime derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine can be compared with similar compounds such as:
N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine: This compound has a fluorine atom instead of a methyl group, which can affect its reactivity and biological activity.
N-[1-[4-[(2-chlorophenyl)methoxy]phenyl]ethylidene]hydroxylamine:
Properties
IUPAC Name |
N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-3-5-14(6-4-12)11-19-16-9-7-15(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMGBCXJDFDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.